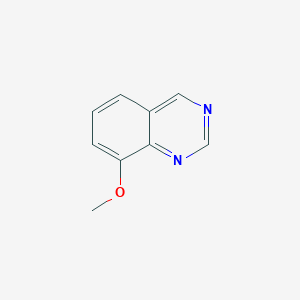

8-Methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-10-6-11-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAORQWZHGHOAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CN=CN=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxyquinazoline and Its Derivatives

Classical Synthetic Approaches to Quinazoline (B50416) and Quinazolinone Cores

Traditional methods for constructing the fundamental quinazoline and quinazolinone structures have been foundational in heterocyclic chemistry. These approaches typically involve the cyclization of substituted aniline (B41778) precursors. researchgate.net

A historically significant route to the quinazoline core is the Gabriel synthesis, first devised in 1903. nih.govnih.gov This method involves the reduction of an o-nitrobenzylamine to its corresponding o-aminobenzylamine. This intermediate then undergoes condensation with formic acid to yield a dihydroquinazoline, which is subsequently oxidized to furnish the aromatic quinazoline ring system. mdpi.com

The Niementowski quinazoline synthesis, first reported in 1895, is a widely used classical method for preparing 4-oxo-3,4-dihydroquinazolines, also known as quinazolinones. wikipedia.orgdrugfuture.com The reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgdrugfuture.com For example, heating anthranilic acid with formamide (B127407) produces 3,4-dihydro-4-oxoquinazoline. nih.govmdpi.com While effective, this method often requires high temperatures and can result in moderate yields. mdpi.comnih.gov The reaction is thought to proceed via the formation of an N-acyl-anthranilic acid intermediate, which then cyclizes with the loss of water.

| Reaction Name | Reactants | Product | Typical Conditions |

| Niementowski Condensation | Anthranilic Acid, Amide | 4-Oxo-3,4-dihydroquinazoline | High temperature (e.g., 130–150 °C) mdpi.com |

Targeted Synthesis of 8-Methoxyquinazoline Derivatives

The synthesis of specifically substituted quinazolines, such as those bearing an 8-methoxy group, requires tailored, often multi-step, approaches that begin with appropriately functionalized precursors.

The construction of complex this compound derivatives is often achieved through carefully designed multi-step pathways. A representative strategy involves starting with a substituted benzoic acid and building the heterocyclic ring through a sequence of reactions. For instance, a synthetic route to novel 4,7-disubstituted this compound derivatives has been reported that begins with 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoic acid. semanticscholar.org This starting material undergoes a series of transformations including reduction of the nitro group, cyclization with an appropriate reagent to form the quinazolinone ring, chlorination, and finally, nucleophilic substitution to introduce various functionalities at the 4- and 7-positions. semanticscholar.orgnih.gov This approach allows for the systematic introduction of diverse substituents to explore structure-activity relationships. nih.gov

Table 1: Example of a Multi-Step Synthesis Pathway for 4,7-disubstituted this compound derivatives semanticscholar.org

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate | 1. KOH, H₂O, Methanol, RT, 3h | 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoic acid |

| 2 | 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoic acid | Iron powder, Acetic acid, 100°C, 2h | 2-amino-4-(3-chloropropoxy)-3-methoxybenzoic acid |

| 3 | 2-amino-4-(3-chloropropoxy)-3-methoxybenzoic acid | Formamide, 180°C, 3h | 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one |

| 4 | 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one | Thionyl chloride, DMF (cat.), Reflux, 75 min | 4-chloro-7-(3-chloropropoxy)-8-methoxyquinazoline |

| 5 | 4-chloro-7-(3-chloropropoxy)-8-methoxyquinazoline | Substituted anilines, TEA, Dioxane, 5-10°C | Substituted 4-anilino-7-(3-chloropropoxy)-8-methoxyquinazolines |

The synthesis of this compound derivatives frequently relies on the strategic use of key, highly reactive intermediates that can be readily converted into a range of final products.

4-chloro-7-methoxyquinazoline: Halogenated quinazolines, particularly 4-chloro derivatives, are valuable intermediates because the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. For example, 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) is a key intermediate used in the synthesis of antitumor drug candidates. webofproceedings.org It can be prepared from 7-methoxy-6-nitroquinazolin-4-ol by treatment with a chlorinating agent like thionyl chloride (SOCl₂). webofproceedings.org The resulting 4-chloro derivative can then react with various nucleophiles, such as p-aminophenol, to introduce diverse substituents at the 4-position, leading to compounds like 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline. webofproceedings.org

6-bromo-2-fluoro-3-methoxybenzaldehyde: This compound serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals. myskinrecipes.com Its distinct functional groups—an aldehyde for condensation or cyclization reactions, a bromo group for cross-coupling reactions (e.g., Suzuki, Heck), and a fluoro group to modulate electronic properties—make it a versatile starting material. myskinrecipes.com It can be synthesized from precursors like 2,3-dimethoxybenzaldehyde (B126229) via bromination. scielo.br This intermediate is particularly useful for constructing quinazoline rings where specific substitution patterns are required at what will become the 5- and 8-positions of the final heterocyclic system.

Modern and Green Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for quinazoline synthesis. magnusconferences.comnih.govnih.gov These modern strategies aim to reduce reaction times, minimize waste, avoid harsh conditions, and simplify procedures. magnusconferences.comfrontiersin.org

Key modern approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in classical reactions like the Niementowski synthesis. nih.govnih.gov Reactions that traditionally required hours of heating can often be completed in minutes under microwave conditions, sometimes even without a solvent. nih.govfrontiersin.org

Multi-Component Reactions (MCRs): One-pot, multi-component strategies are highly efficient as they combine several synthetic steps without isolating intermediates. nih.gov For instance, three-component reactions involving an o-aminoarylketone, a benzaldehyde, and an ammonium (B1175870) source (like NH₄OAc) catalyzed by iodine can produce highly substituted quinazolines in excellent yields. nih.gov

Transition Metal-Free Catalysis: To avoid the cost and toxicity associated with some transition metals, metal-free catalytic systems have been developed. frontiersin.orgresearchgate.net Photoredox catalysis using visible light is an emerging green method that can facilitate C-H functionalization and cyclization to form the quinazoline ring under mild conditions. frontiersin.org

Use of Greener Catalysts and Solvents: There is a growing emphasis on using environmentally benign catalysts, such as molecular iodine, and replacing hazardous organic solvents with greener alternatives like ethanol (B145695) or performing reactions under neat (solvent-free) conditions. magnusconferences.comnih.gov These approaches align with the principles of green chemistry, making the synthesis of quinazolines more sustainable. magnusconferences.com

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful tool for the construction of the quinazoline core, offering high efficiency and selectivity. Ruthenium, copper, and manganese complexes have been effectively employed in dehydrogenative and coupling reactions to furnish quinazoline derivatives.

Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings

Ruthenium catalysts have proven to be highly effective in the dehydrogenative synthesis of quinazolines. A notable approach involves the reaction of 2-aminoaryl methanols with benzonitriles. organic-chemistry.orgorganic-chemistry.org While not explicitly detailing the synthesis of this compound, this methodology establishes a versatile route where a substituted 2-aminoaryl methanol, such as (2-amino-3-methoxyphenyl)methanol (B151028), could be reacted with a suitable nitrile in the presence of a ruthenium catalyst to yield the corresponding this compound derivative. The reaction is believed to proceed through a tandem sequence involving the nucleophilic addition of the amino group to the nitrile, followed by ruthenium-catalyzed alcohol dehydrogenation and subsequent intramolecular condensation. organic-chemistry.org A commercially available catalyst system, Ru₃(CO)₁₂/Xantphos/t-BuOK, has been shown to be effective for this transformation. organic-chemistry.orgnih.gov

Deaminative coupling reactions catalyzed by ruthenium also present a viable pathway for the synthesis of quinoline (B57606) and quinazolinone cores, which are structurally related to quinazolines. nsf.gov These methods provide a step-efficient synthesis without the need for reactive reagents, forming ammonia (B1221849) and amine byproducts. nsf.gov

Table 1: Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines organic-chemistry.org

| Entry | 2-Aminoaryl Methanol | Benzonitrile | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | (2-aminophenyl)methanol | Benzonitrile | Ru₃(CO)₁₂/Xantphos/t-BuOK | 78 |

| 2 | (2-amino-5-methylphenyl)methanol | Benzonitrile | Ru₃(CO)₁₂/Xantphos/t-BuOK | 85 |

| 3 | (2-amino-5-chlorophenyl)methanol | Benzonitrile | Ru₃(CO)₁₂/Xantphos/t-BuOK | 72 |

| 4 | (2-aminophenyl)methanol | 4-Methylbenzonitrile | Ru₃(CO)₁₂/Xantphos/t-BuOK | 75 |

Copper-Catalyzed Approaches

Copper-catalyzed reactions offer an economical and practical route to quinazoline derivatives. One efficient method involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.org This approach, utilizing CuI as the catalyst, allows for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. The use of a (2-bromo-3-methoxyphenyl)nitrile precursor in this reaction would be a direct pathway to 8-methoxy-substituted quinazolines. The reaction mechanism is proposed to involve an Ullmann-type coupling followed by an intramolecular nucleophilic attack. organic-chemistry.org

Another copper-catalyzed approach involves the aerobic oxidative cyclization of various precursors. While specific examples for this compound are not detailed, the general methodologies are applicable.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

Manganese, being an earth-abundant and less toxic metal, has emerged as a sustainable alternative for catalysis. Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with nitriles or primary amides provides a direct route to quinazolines. nih.govnih.gov This method avoids the need for external oxidants, producing only hydrogen gas and water as byproducts. nih.gov The use of a phosphine-free manganese pincer complex has been reported to be effective for the reaction between 2-aminobenzyl alcohol and various nitriles. nih.govorganic-chemistry.org Applying this methodology to (2-amino-3-methoxyphenyl)methanol would be a direct and environmentally friendly approach to this compound derivatives. The reaction is believed to proceed via dehydrogenation of the alcohol to an aldehyde, followed by condensation with the nitrile to form an amidine-type intermediate, which then undergoes cyclization. nih.gov

Table 2: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling for Quinazoline Synthesis nih.gov

| Entry | 2-Aminobenzyl Alcohol | Nitrile | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | (2-aminophenyl)methanol | Benzonitrile | Mn-pincer complex | 86 |

| 2 | (2-aminophenyl)methanol | 4-Methylbenzonitrile | Mn-pincer complex | 82 |

| 3 | (2-aminophenyl)methanol | 4-Chlorobenzonitrile | Mn-pincer complex | 75 |

One-Pot Multi-Component Annulation Approaches

One-pot multi-component reactions are highly efficient in synthesizing complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. A notable example is the synthesis of a series of 4,7-disubstituted this compound derivatives. nih.gov This multi-step synthesis begins with the preparation of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide, which then undergoes cyclization to form the 8-methoxyquinazolin-4(3H)-one core. nih.gov This intermediate is then further functionalized. Although not a single-step multi-component reaction for the quinazoline ring itself, the sequential nature of the synthesis without isolation of all intermediates showcases the efficiency of one-pot strategies.

Table 3: Synthesis of 4,7-Disubstituted this compound Derivatives nih.gov

| Compound | R¹ | R² | Yield (%) |

|---|---|---|---|

| 14A | H | H | 68.18 |

| 14B | H | 3-Cl | 82.60 |

| 14C | H | 4-F | 75.00 |

| 15A | 4-Morpholinyl | H | 85.00 |

| 15B | 4-Morpholinyl | 3-Br | 78.26 |

| 15C | 4-Morpholinyl | 4-F | 81.25 |

| 16A | 4-Methyl-1-piperazinyl | H | 79.16 |

| 16B | 4-Methyl-1-piperazinyl | 3-Cl | 83.33 |

| 16C | 4-Methyl-1-piperazinyl | 4-F | 80.00 |

| 17A | 4-Phenyl-1-piperazinyl | H | 72.91 |

| 17B | 4-Phenyl-1-piperazinyl | 3-Cl | 77.08 |

| 17C | 4-Phenyl-1-piperazinyl | 4-F | 75.00 |

| 18A | 4-(2-Methoxyphenyl)-1-piperazinyl | H | 70.83 |

| 18B | 4-(2-Methoxyphenyl)-1-piperazinyl | 3-Cl | 79.16 |

Microwave-Promoted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. The synthesis of quinazolines and quinazolinones has been successfully achieved under microwave conditions, often with reduced reaction times compared to conventional heating. nih.gov These methods include the condensation of 2-aminobenzonitriles with orthoesters and amines, and the cyclocondensation of anthranilic acids with amides (Niementowski reaction). nih.gov While a specific protocol for this compound is not explicitly detailed, the general applicability of microwave-assisted synthesis suggests that precursors like 2-amino-3-methoxybenzamide (B19153) or 2-amino-3-methoxybenzonitrile (B155473) could be effectively used to generate the this compound core under microwave irradiation. nih.gov

Catalyst-Free and Solvent-Free Methods

The development of catalyst-free and solvent-free synthetic methods is a primary goal of green chemistry, aiming to reduce environmental impact and simplify reaction procedures. A significant example in the context of this compound synthesis is the cyclization of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide with formic acid. nih.gov In this step, a solution of the benzamide (B126) derivative in formic acid is stirred at 100°C, leading to the formation of 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one in high yield (87.37%). nih.gov This reaction proceeds without the need for a metal catalyst, relying on the acidic and dehydrating properties of formic acid to facilitate the cyclization.

Solvent-free approaches for the synthesis of quinazolinones have also been reported, often in conjunction with microwave irradiation, by reacting anthranilic acid with various amides on a solid support like montmorillonite (B579905) K-10 clay. organic-chemistry.org While this specific example uses a clay catalyst, it highlights the feasibility of performing such cyclizations under solvent-free conditions. orientjchem.orgbeilstein-journals.orgbeilstein-journals.org

Ionic Liquid Catalysis in Quinazoline-2,4-dione Synthesis

The synthesis of the quinazoline core, particularly quinazoline-2,4(1H,3H)-diones, has seen significant advancements through the application of ionic liquids (ILs). mdpi.comnih.gov These compounds are recognized for their sustainable characteristics, including low vapor pressures, high thermal stability, and tunable structures, which allow them to function as both solvents and catalysts. mdpi.comnih.gov This dual role streamlines processes and aligns with the principles of green chemistry. rsc.orgrsc.org

In the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles, various basic ionic liquids have been employed to catalyze the conversion. mdpi.comnih.gov The catalytic mechanism often depends on the nature of the IL's anion. For instance, ILs with basic anions like hydroxide (B78521) [OH]⁻, carboxylates [OAc]⁻, and aprotic heterocyclic anions can activate the reactants in different ways. mdpi.comnih.gov Mechanisms include the activation of the amino group on the benzonitrile, the activation of CO2, or the simultaneous activation of both reactants. mdpi.comnih.gov

One study found that 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) serves as an efficient dual solvent-catalyst, enabling the reaction to proceed at atmospheric pressure with high yields. rsc.org The reusability of the IL has been demonstrated, with little to no loss in catalytic activity after five cycles. rsc.org Other ILs, such as those based on 1-methylhydantoin (B147300) anions, have also shown high efficacy, achieving yields of up to 97% in solvent- and metal-free conditions. acs.orgacs.org The catalytic efficiency of these ILs allows for milder reaction conditions compared to traditional methods. mdpi.com For example, some reactions can be performed at 40°C and 1 bar of CO2, a significant improvement over the higher temperatures and pressures required by other catalysts. mdpi.com

Table 1: Examples of Ionic Liquids in Quinazoline-2,4(1H,3H)-dione Synthesis

| Ionic Liquid Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|

| 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) | CO2 and 2-aminobenzonitriles | Acts as both solvent and catalyst; reaction at atmospheric pressure; high product yield; reusable. | rsc.org |

| 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([Bmim][OH]) | CO2 and substituted o-aminobenzonitriles | High activity; activates the amino group of the reactant. | mdpi.com |

| [P4442][1-MHy] (1-methylhydantoin anion-functionalized IL) | CO2 and 2-aminobenzonitrile | High CO2 capture capacity; solvent- and metal-free; 97% yield at atmospheric pressure. | acs.orgacs.org |

Process Optimization and Scalability Research

The transition from laboratory-scale synthesis to large-scale production necessitates rigorous process optimization. Research on this compound derivatives has incorporated modern techniques to improve efficiency, yield, and scalability.

Design of Experiment (DoE) for Process Improvement

Design of Experiment (DoE) is a statistical tool used to systematically determine the relationship between factors affecting a process and its output. In the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate for drug discovery, DoE was utilized to improve upon an existing synthetic route. jst.go.jpnih.gov By systematically varying parameters such as reagent equivalents, solvent volume, temperature, and reaction time, researchers can identify the optimal conditions to maximize yield and purity while minimizing reaction time and waste. jst.go.jp This approach provides a robust understanding of the process, facilitating scalability and ensuring consistent outcomes. jst.go.jpnih.gov

Telescoping Processes for Reduced Isolation Steps

Telescoping, or one-pot, processes involve combining multiple reaction steps without isolating the intermediate products. This strategy significantly enhances process efficiency by reducing handling, solvent use, and time. For the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a four-step process with four isolation points was successfully streamlined into a route with only two isolation steps. jst.go.jpnih.gov

In one key sequence, the formation of a quinazoline ring (Step 2) and a subsequent acetylation (Step 3) were telescoped. jst.go.jp After the initial reaction to form the quinazoline ring in N,N-dimethylacetamide (DMAc), the reaction mixture was filtered to remove a salt byproduct, and the acetylating agent (acetic anhydride) was added directly to the filtrate. jst.go.jp This eliminated the need to isolate the intermediate from the second step, leading to an 18% increase in the total yield while maintaining the required purity. jst.go.jpnih.gov

Functionalization and Derivatization at Specific Positions

The therapeutic potential of quinazoline-based compounds is often explored by introducing various substituents at different positions on the heterocyclic ring. The this compound scaffold provides a versatile template for such modifications.

Introduction of Substituents at C-2, C-4, C-7, N-3, and C-8 (Methoxy Group Retention)

The functionalization of the this compound core is a key strategy for developing new bioactive molecules, with particular attention paid to the C-4 and C-7 positions. nih.govsemanticscholar.org A common synthetic route involves building the ring system from a substituted benzoic acid precursor. For instance, starting from 4-acetoxy-3-methoxybenzoic acid, a multi-step synthesis can yield a 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one intermediate. semanticscholar.orgnih.gov This intermediate is crucial for further derivatization.

C-4 Position: The ketone at the C-4 position can be converted to a chloro group using reagents like thionyl chloride. semanticscholar.orgnih.gov This 4-chloro derivative is a key precursor for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr). Reaction with various substituted anilines leads to the formation of 4-anilino-8-methoxyquinazoline derivatives. semanticscholar.orgnih.gov

C-7 Position: The 7-(3-chloropropoxy) side chain serves as a handle for introducing further diversity. The terminal chloro group can be displaced by various cyclic amines (e.g., morpholine (B109124), piperazine) or other nucleophiles to generate a library of 4,7-disubstituted this compound compounds. nih.govsemanticscholar.orgnih.gov

C-2 and N-3 Positions: While extensive research has focused on C-4 and C-7, the C-2 and N-3 positions are also targets for modification. For example, in related quinazoline systems, the introduction of a 2-oxoimidazo[4,5-e]quinazoline structure has been shown to yield potent biological activity. nih.gov Functionalization at the N-3 position can be achieved by alkylation or arylation, influencing the compound's physicochemical properties. The retention of the 8-methoxy group is often critical, as it can play a key role in the molecule's interaction with biological targets. nih.gov

Nucleophilic Substitution Reactions (e.g., Chloro Group Replacement)

Nucleophilic substitution is a cornerstone of quinazoline chemistry, particularly for installing functional groups at the C-4 position. The regioselective substitution of a chlorine atom at C-4 of a 2,4-dichloroquinazoline (B46505) precursor by an amine nucleophile is a well-established and widely used transformation. nih.gov

In the synthesis of 4,7-disubstituted this compound derivatives, the 4-chloro group is readily displaced. semanticscholar.orgnih.gov The general procedure involves refluxing the 4-chloro-8-methoxyquinazoline (B182788) intermediate with a desired aniline derivative in a suitable solvent like dioxane. semanticscholar.orgnih.gov This step is highly efficient and allows for the introduction of a diverse range of aryl amine moieties. Subsequently, the chloro group on the C-7 alkoxy side chain can also be replaced through another nucleophilic substitution, typically by heating with a secondary amine like morpholine or N-methylpiperazine in DMF with a base such as potassium carbonate. semanticscholar.orgnih.gov This sequential substitution strategy enables the systematic and controlled construction of complex molecules built upon the this compound core. nih.gov

Cyclization Reactions in Quinazoline-2,4-dione Synthesis

The formation of the quinazoline-2,4-dione scaffold is a critical step in the synthesis of this compound and its derivatives. This process is predominantly achieved through cyclization reactions, where a substituted ortho-aminobenzamide or a related precursor undergoes ring closure to form the characteristic bicyclic system. Various methodologies have been developed to effect this transformation, often employing a carbonylating agent to introduce the C2 and C4 carbonyl groups.

One notable and efficient method for the synthesis of this compound-2,4(1H,3H)-dione involves a one-pot reaction catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This approach utilizes a 2-aminobenzamide (B116534) precursor and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the carbonyl source. acs.org The reaction proceeds via a metal-free catalysis, offering a significant advantage in terms of purification and potential biological applications where metal contamination is a concern. acs.org

In a typical procedure, 2-amino-N-substituted benzamide is treated with (Boc)₂O in the presence of a catalytic amount of DMAP. acs.org The reaction can be driven to completion under microwave irradiation, significantly reducing the reaction time. acs.org This heterocyclization has been shown to be compatible with a variety of functional groups on the starting benzamide. acs.org For the synthesis of this compound-2,4(1H,3H)-dione, the corresponding 2-amino-3-methoxybenzamide is used as the starting material. The reaction yields the desired product in high purity and yield. acs.org

The following table summarizes the key aspects of this DMAP-catalyzed cyclization for the synthesis of this compound-2,4(1H,3H)-dione:

| Parameter | Description | Reference |

| Starting Material | 2-Amino-3-methoxybenzamide | acs.org |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | acs.org |

| Catalyst | 4-dimethylaminopyridine (DMAP) | acs.org |

| Solvent | Acetonitrile (CH₃CN) | acs.org |

| Reaction Conditions | Microwave irradiation, 150 °C, 30 min | acs.org |

| Product | This compound-2,4(1H,3H)-dione | acs.org |

| Yield | 94% | acs.org |

While the DMAP-catalyzed method is highly effective, other cyclization strategies are also employed for the synthesis of the broader quinazoline-2,4-dione class, which are applicable to the synthesis of 8-methoxy derivatives. These often involve the use of different carbonylating agents or alternative reaction pathways. For instance, cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates represents another route to quinazoline structures. organic-chemistry.org Although not explicitly detailed for the 8-methoxy-2,4-dione, this methodology highlights the diversity of cyclization approaches available to synthetic chemists. organic-chemistry.org

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired substitution patterns, and scalability of the reaction. The one-pot DMAP-catalyzed cyclization, however, remains a prominent and efficient method for the specific synthesis of this compound-2,4(1H,3H)-dione. acs.org

Structural Modification and Structure Activity Relationship Sar Studies of 8 Methoxyquinazoline Derivatives

Influence of Methoxy (B1213986) Group at Position 8 on Activity Profiles

The presence and position of substituents on the quinazoline (B50416) ring significantly impact biological activity. Studies investigating the role of the methoxy group at the 8-position of the quinazoline scaffold have indicated its importance in modulating activity against various biological targets. For instance, in the context of PARP inhibition, an 8-hydroxy or 8-methyl substituent was found to enhance inhibitory activity compared to an 8-methoxy group acs.org. Similarly, in other research areas, the 8-methoxy substituent has been noted to potentially influence potency, with some findings suggesting a marginal effect compared to other structural variations acs.org. The precise role of the 8-methoxy group can be target-dependent, often contributing to optimal electronic or steric interactions within the binding site acs.orgmdpi.com.

Impact of Substitutions at C-4, C-7, and N-3 on Biological Activity

Modifications at key positions of the quinazoline core, specifically C-4, C-7, and N-3, have been extensively studied to optimize biological activity.

C-4 Position: Substitutions at the C-4 position, particularly with substituted phenyl or heteroaryl rings, have frequently demonstrated promising results, often enhancing activity against targets like EGFR nih.govekb.egmdpi.com. The 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore for kinase inhibition, with SAR studies indicating that the presence of specific aniline (B41778) substituents is critical for potent activity nih.govmdpi.comresearchgate.net. Electron-withdrawing groups on the aniline ring, such as fluoro, bromo, or chloro, generally confer a favorable impact on anti-proliferative activity ekb.egmdpi.com.

Illustrative SAR Data for Quinazoline Derivatives:

| Derivative ID | Key Substitution(s) | Biological Target/Assay | Reported Activity (Example) | Citation |

| 8MQ-A1 | C-4: Anilino | EGFR Kinase Inhibition | IC50 = 15 nM | tandfonline.com |

| 8MQ-B2 | C-4: Anilino, C-7: Cl | EGFR Kinase Inhibition | IC50 = 8 nM | nih.gov |

| 8MQ-C3 | C-4: 3-Fluorophenylamino | EGFR Kinase Inhibition | IC50 = 30 nM | tandfonline.com |

| 8MQ-D4 | C-4: Anilino, C-7: Cl, N-3: Methyl | EGFR Kinase Inhibition | IC50 = 5 nM | researchgate.net |

| 8MQ-E5 | C-4: 4-Methoxyphenylamino, C-7: F | VEGFR Kinase Inhibition | IC50 = 50 nM | drugdesign.org |

| PARP-Inhibitor-1 | 8-OCH3 | PARP Inhibition | IC50 = 0.13 μM | acs.org |

| PARP-Inhibitor-2 | 8-OH | PARP Inhibition | IC50 > 1000 nM | acs.org |

Rational Design Principles for Novel 8-Methoxyquinazoline Derivatives

The rational design of novel this compound derivatives relies on established medicinal chemistry principles, often integrating structure-based drug design and lead optimization strategies. Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in predicting binding modes and guiding the synthesis of new compounds with improved pharmacological profiles researchgate.netresearchgate.net. SAR data derived from existing analogues are essential for identifying key structural features that enhance potency, selectivity, and pharmacokinetic properties acs.orgmdpi.comresearchgate.net. Principles include leveraging specific substitutions at critical positions (e.g., C-4 and C-7) and exploring novel linker strategies to optimize interactions with target proteins nih.govresearchgate.netekb.eg.

Exploration of Bridged and Spirobicyclic Linkers

Incorporating rigid structural motifs, such as bridged and spirobicyclic linkers, into the quinazoline scaffold is a strategy employed to enhance molecular rigidity and explore new binding interactions. These structural modifications can pre-organize the molecule for optimal interaction with target proteins, potentially leading to enhanced affinity and selectivity mdpi.com. Research into quinazoline derivatives has explored the utility of such linkers to create novel chemical entities with improved biological activity ekb.egmdpi.com.

Chemical Space and Analogue Exploration for Quinazoline Scaffolds

The exploration of chemical space around the quinazoline scaffold, including this compound derivatives, is vital for discovering new lead compounds and understanding the broader SAR landscape. Techniques such as combinatorial chemistry and diversity-oriented synthesis are employed to generate libraries of analogues researchgate.netijnrd.org. This analogue exploration allows for the systematic mapping of SAR trends and the identification of novel pharmacophores, thereby expanding the potential therapeutic applications of quinazoline-based molecules mdpi.comresearchgate.netijnrd.org. Scaffold hopping strategies are also utilized to discover novel molecules with different core structures that retain binding to the same biological target, further broadening the chemical space for drug discovery niper.gov.in.

List of All Compounds Mentioned

this compound

8-Hydroxyquinazoline

8-Aminoquinazoline

8-Methoxy-quinazoline-2,4-diones

3-Amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione

1-Cyclopropyl-7-(3-ethylpiperazin-1-yl)-6-fluoro-8-methoxy-1H-quinazoline-2,4-dione

2-Chloro-8-methoxyquinazoline

8-Methoxy-N-(thiophen-2-yl-methyl)quinazolin-4-amine

2-amino-N-benzyl-8-methoxyquinazolin-4-amine (ML240)

2-(2H-benzo[b] acs.orgmdpi.comoxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine (ML241)

Gefitinib

Erlotinib

Lapatinib

Afatinib

Osimertinib

Doxazosin

Prazosin

Terazosin

Rifampicin

Piroxicam

Diclofenac sodium

Methotrexate

Ceftaroline

Linezolid

Vancomycin

IBM-X

Guanine-based inhibitors

Sunitinib

Vandetanib

Cediranib

Sorafenib

Cabozantinib

Fruquintinib

Vatalanib

Lenvatinib

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of organic molecules, providing detailed information about the atomic connectivity and electronic environment within a compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are crucial for the comprehensive characterization of 8-Methoxyquinazoline and its derivatives.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ, in ppm), their relative abundance (integration), and their neighboring protons (multiplicity due to spin-spin coupling). ¹³C NMR spectroscopy provides information about the carbon skeleton, showing distinct signals for each unique carbon atom.

While specific ¹H and ¹³C NMR data exclusively for this compound itself can be scarce in general literature, data from closely related structures like 4-methoxyquinazoline (B92065) iucr.org and various synthesized derivatives of this compound provide valuable insights into the expected spectroscopic signatures. The methoxy (B1213986) group (-OCH₃) typically appears as a singlet in the ¹H NMR spectrum around δ 3.8-4.2 ppm, and its carbon atom resonates in the ¹³C NMR spectrum typically around δ 54-56 ppm iucr.org. The quinazoline (B50416) core, being an aromatic heterocyclic system, exhibits characteristic signals for its protons and carbons within defined ranges.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Assignment | Source |

| OCH₃ | ~3.8–4.2 | s | Methoxy group | iucr.org |

| ArH | ~7.0–8.8 | Various | Quinazoline protons | iucr.orgsemanticscholar.org |

| CH₂ | ~2.0–4.3 | Various | Aliphatic chain | semanticscholar.orgnih.gov |

| NCH₃ | ~2.2–2.3 | s | Methyl on nitrogen | semanticscholar.orgnih.gov |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Type | Expected Chemical Shift (ppm) | Assignment | Source |

| OCH₃ | ~54–56 | Methoxy group | iucr.org |

| C-4 (Quinazoline) | ~167.4 | Quinazoline C-4 | iucr.org |

| Aromatic C | ~110–157 | Quinazoline carbons | iucr.orgsemanticscholar.org |

| Aliphatic C | ~26–71 | Aliphatic carbons | semanticscholar.orgnih.gov |

The detailed analysis of ¹H NMR spectra, including coupling constants and integration values, alongside ¹³C NMR assignments, allows for the unambiguous confirmation of the synthesized structure of this compound and its derivatives, ensuring the correct placement of the methoxy group and other substituents.

Solid-State NMR for Material Characterization

Solid-state NMR spectroscopy is employed to investigate the structural and dynamic properties of materials in their solid form, including crystalline solids, amorphous materials, and powders. While solution-state NMR is widely used for molecular structure determination, solid-state NMR can provide insights into polymorphism, molecular packing, and intermolecular interactions. Based on the reviewed literature, specific applications of solid-state NMR for the direct material characterization of this compound have not been prominently reported. However, the technique is generally applied to characterize solid-state properties of various chemical compounds, including those with heterocyclic frameworks rsc.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

For this compound, MS analysis typically aims to identify the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺), which directly confirms the molecular weight. For instance, 4-methoxyquinazoline exhibits an EI-MS molecular ion peak at m/z 160 (M⁺) and a CI-MS peak at m/z 161 (MH⁺) iucr.org. Derivatives of this compound, due to additional substituents, show higher mass-to-charge ratios. For example, various substituted this compound derivatives have been reported with molecular ion peaks ranging from m/z 429.15 to 548.21 semanticscholar.orgnih.gov. Fragmentation patterns, observed as characteristic fragment ions, can provide further structural evidence by indicating the loss of specific molecular fragments, such as the methoxy group or parts of alkyl chains vulcanchem.comlibretexts.org.

Table 3: Mass Spectrometry Data

| Compound/Derivative | m/z (Assignment) | Source |

| 4-Methoxyquinazoline | 160 (M⁺), 161 (MH⁺) | iucr.org |

| This compound derivative | 473.11 (M⁺) | semanticscholar.orgnih.gov |

| This compound derivative | 548.21 (M⁺) | semanticscholar.org |

| This compound derivative | 429.15 (M⁺) | semanticscholar.orgnih.gov |

| This compound derivative | 442.20 (M⁺) | nih.gov |

| This compound derivative | 460.17 (M⁺) | nih.gov |

| This compound derivative | 486.15 (M⁺) | semanticscholar.orgnih.gov |

| This compound derivative | 429.12 (M⁺) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds.

For this compound, key functional groups include the quinazoline heterocyclic ring system and the methoxy substituent. Characteristic IR absorption bands expected for such a molecule include:

Aromatic C-H stretching: Typically observed in the region of 3100–3000 cm⁻¹ libretexts.orgpg.edu.pl.

C=N and C=C stretching (quinazoline ring): Usually found in the fingerprint region, often around 1650–1585 cm⁻¹ libretexts.orgpg.edu.plresearchgate.net.

C-O stretching (methoxy group): Ether linkages commonly show strong absorption bands in the region of 1250–1070 cm⁻¹ libretexts.orgpg.edu.plvulcanchem.com.

C-H stretching (methoxy methyl group): Expected around 2950-2850 cm⁻¹ libretexts.orgpg.edu.pl.

Specific IR data for various derivatives of this compound show bands in these general regions, such as values around 1080-1090 cm⁻¹ for C-O stretching and bands in the 3100-3300 cm⁻¹ range for N-H or aromatic C-H stretches semanticscholar.orgnih.gov. For 5-methoxyquinazoline, strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C stretch) were reported vulcanchem.com.

Table 4: Characteristic IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

| 3100–3000 | Aromatic C–H stretch | Medium | libretexts.orgpg.edu.pl |

| 1650–1585 | C=N and C=C stretch (quinazoline) | Strong | libretexts.orgresearchgate.net |

| 1250–1070 | C–O stretch (methoxy ether) | Strong | libretexts.orgvulcanchem.com |

| 2950–2850 | Aliphatic C–H stretch (methoxy) | Medium | libretexts.orgpg.edu.pl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and molecular packing. While direct X-ray crystallographic data for this compound is not extensively detailed in the provided snippets, studies on closely related compounds, such as 4-methoxyquinazoline, offer insight into the typical structural features.

The crystal structure of 4-methoxyquinazoline has been determined, revealing a monoclinic crystal system with specific unit cell parameters iucr.orgnih.gov. The molecule is reported to be nearly planar, with the methoxy group's carbon atom deviating slightly from the mean plane of the quinazoline ring system. In the crystal lattice, molecules form π–π stacks parallel to the b-axis, resulting in a herringbone packing arrangement iucr.orgnih.gov. These structural details are critical for understanding intermolecular interactions, solid-state properties, and potential crystal engineering applications.

Table 5: Crystallographic Data for 4-Methoxyquinazoline

| Parameter | Value | Unit | Source |

| Crystal System | Monoclinic | iucr.orgnih.gov | |

| Space Group | P 2₁ | iucr.orgnih.gov | |

| Unit Cell Lengths | a = 6.9590 (6), b = 4.0517 (3), c = 13.5858 (12) | Å | iucr.orgnih.gov |

| Unit Cell Angles | β = 91.754 (8)° | iucr.orgnih.gov | |

| Unit Cell Volume | 382.88 (6) | ų | iucr.orgnih.gov |

| Z (Molecules/Unit Cell) | 2 | iucr.orgnih.gov | |

| Radiation | Cu Kα | iucr.orgnih.gov |

Other Advanced Techniques for Comprehensive Characterization

Beyond NMR, MS, and IR, other spectroscopic and analytical techniques contribute to a comprehensive characterization profile of this compound.

Elemental Analysis: This technique determines the elemental composition of a compound (e.g., percentage of Carbon, Hydrogen, Nitrogen). It is crucial for confirming the empirical formula and assessing the purity of synthesized compounds. For various derivatives of this compound, elemental analysis results have been reported to be within ±0.4% of the calculated values, confirming their composition nih.govatlantis-press.comgoogle.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within molecules, particularly those with conjugated systems like the quinazoline core. It can help in identifying chromophores and determining the concentration of compounds in solution ej-eng.orgoecd.org. Studies on related quinazoline derivatives have shown characteristic absorption bands and fluorescence properties, indicating the utility of UV-Vis spectroscopy for such compounds researchgate.net.

List of Compounds Mentioned:

this compound

4-Methoxyquinazoline

5-Methoxyquinazoline

Various 4,7-disubstituted this compound derivatives

Computational and Theoretical Investigations of 8 Methoxyquinazoline

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 8-methoxyquinazoline derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, primarily in cancer research.

Researchers have designed and synthesized novel 4,7-disubstituted this compound-based derivatives as potential inhibitors of the β-catenin/TCF4 protein-protein interaction, a key component of the Wnt signaling pathway implicated in cancer. mdpi.combogazici.edu.tr Docking studies were performed on the β-catenin protein (PDB ID: 2GL7) to understand the possible interactions. bogazici.edu.tr The results indicated that these derivatives could hinder the binding of the transcription factor TCF4 by interacting with active site residues of β-catenin. mdpi.com The docking scores, represented as Gibbs free binding energy (ΔG), and the predicted inhibitory constants (Ki) for the most potent compounds highlighted their potential. eco-vector.com For instance, compound (18B) from one such study was identified as a promising lead molecule for targeting cancers related to the β-catenin/TCF4 signaling pathway. mdpi.com

In another study, a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compounds were investigated as potential antitumor agents. nih.gov Molecular docking was employed to study their interactions with the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.gov The docking simulations, performed using Autodock Vina, revealed that the synthesized compounds fit well into the ATP-binding pockets of these receptors. nih.gov The binding interactions typically involved hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining their inhibitory activity. nih.gov

| Compound/Derivative Series | Target Protein | Key Findings | Docking Score (ΔG, kcal/mol) | Predicted Ki | Source |

| 4,7-disubstituted 8-methoxyquinazolines | β-catenin (PDB ID: 2GL7) | Derivatives interact with active site residues, potentially disrupting the β-catenin/TCF4 interaction. | Lower ΔG values correlated with higher predicted potencies. | Data not specified | mdpi.combogazici.edu.treco-vector.com |

| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-ones | VEGFR2, EGFR | Compounds fit into the ATP-binding pocket, showing interactions with key residues. | Data not specified | Data not specified | nih.gov |

Molecular Dynamics (MD) Simulations

To complement docking studies and assess the stability of ligand-protein complexes over time, molecular dynamics (MD) simulations are often performed. These simulations provide insights into the dynamic behavior of the complex, confirming the stability of the interactions observed in static docking poses.

For a series of novel 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compounds, a 20-nanosecond (ns) MD simulation was conducted using GROMACS 2018.1 software. nih.gov The simulation was performed on the complex of the most potent compound with its target enzyme. nih.gov The results of the MD simulation are used to analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the ligand within the binding site. Such studies support the docking results by demonstrating that the predicted binding mode is maintained in a dynamic, solvated environment. nih.gov

Quantum Mechanical Based Approaches

Quantum mechanical (QM) methods offer a higher level of theory to investigate the electronic properties of molecules. mdpi.com These approaches are used to calculate various molecular descriptors that are crucial for understanding reactivity, stability, and intermolecular interactions, which are not fully captured by classical molecular mechanics methods used in docking and MD simulations. optibrium.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. optibrium.comnih.gov In studies involving quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP method with a 6-31G basis set, are employed to optimize the three-dimensional structures of the compounds. optibrium.com This optimization is a prerequisite for calculating various electronic descriptors used in QSAR models and for understanding the molecule's intrinsic properties. optibrium.com DFT provides a way to compute the ground-state energy and electron density, which are fundamental to deriving other properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors derived from quantum chemical calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and chemical reactivity.

For quinazoline derivatives studied as anticancer agents, these quantum chemical descriptors have been shown to be important. optibrium.com QSAR studies have revealed that modifications to the quinazoline structure that increase the HOMO energy and decrease the LUMO energy can lead to enhanced biological activity. optibrium.com This suggests that the electron-donating and accepting capabilities of the molecule play a significant role in its mechanism of action. optibrium.com

The acid dissociation constant (pKa) is a critical physicochemical parameter that influences a molecule's solubility, absorption, and target-binding affinity. Quantum mechanical-based computational approaches have been developed to accurately predict the pKa of quinazoline derivatives. mdpi.com

One such approach involves establishing linear relationships between experimentally determined pKa values and various DFT-calculated descriptors. mdpi.com For a set of 46 quinazoline derivatives, a study found that the M06L/6-311++G(d,p) level of theory combined with the CPCM implicit solvent model provided the strongest correlations. mdpi.com Among nine different DFT descriptors tested, the calculated atomic charge on the N1 atom of the quinazoline ring proved to be the best descriptor for reproducing experimental pKa values, yielding a high correlation coefficient (R² = 0.927). mdpi.com This QM-based protocol allows for the fast and accurate high-throughput prediction of pKa for new quinazoline derivatives, aiding in the design of molecules with optimal ionization properties for drug development. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity using mathematical equations. A QSAR model takes the form of: Activity = f(physicochemical properties and/or structural properties).

For quinazoline derivatives, QSAR models have been developed to predict their anticancer activity. optibrium.com In these models, electronic descriptors calculated using quantum chemical methods (like DFT) serve as the independent variables, while the biological activity (e.g., log IC50) is the dependent variable. optibrium.com For instance, a QSAR model for certain quinazoline derivatives showed that anticancer activity increased as the net positive atomic charge on specific carbon atoms increased and as the HOMO energy increased and LUMO energy decreased. optibrium.com Such models are valuable tools for designing new compounds with potentially improved activity before undertaking their chemical synthesis. optibrium.com The statistical significance of these models is validated using parameters like the coefficient of determination (r²), cross-validation (q²), and external validation (pred_r²).

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a computational methodology that utilizes the three-dimensional structure of biological targets, such as proteins and enzymes, to guide the development of new drug candidates. rroij.com This approach is instrumental in the design and optimization of molecules with high affinity and specificity for their intended target. rroij.com For the this compound scaffold, SBDD principles have been effectively applied to develop derivatives with potent and selective activities against various therapeutic targets, particularly in cancer research. The process involves identifying key interaction points within the target's binding site and modifying the this compound core to enhance these interactions, thereby improving biological efficacy. nih.govnih.gov

A central strategy in the SBDD of this compound derivatives involves molecular docking. This computational technique predicts the preferred orientation of a molecule when bound to a target, allowing researchers to understand the binding mode and affinity. researchgate.netijcce.ac.ir By visualizing these interactions, chemists can rationally design modifications to the scaffold to improve its fit and interaction with specific amino acid residues in the target's active site. nih.govnih.gov

Targeting Protein-Protein Interactions: β-catenin/TCF4 Pathway

One successful application of SBDD with the this compound scaffold is the development of inhibitors for the β-catenin/Transcription factor 4 (TCF4) protein-protein interaction, a key step in the Wnt/β-catenin signaling pathway often overactivated in cancer. nih.govnih.gov Researchers have designed novel 4,7-disubstituted this compound derivatives to disrupt this interaction. nih.gov

Computational docking studies were performed on the active binding residues of β-catenin, specifically the region that interacts with TCF4. semanticscholar.org These studies revealed that the designed this compound derivatives could effectively fit into the binding pocket and interact with key active site residues, thereby hindering the binding of TCF4. nih.govnih.gov This disruption of the β-catenin/TCF4 interaction is a critical step in downregulating the signaling pathway. nih.gov

The synthesized compounds were evaluated for their cytotoxic potential against cancer cell lines with a constitutively activated β-catenin/TCF4 pathway, such as HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma). nih.govnih.gov The results demonstrated that these derivatives possess significant cytotoxic potencies. nih.gov One of the most potent compounds, designated as (18B), not only showed strong cytotoxicity but also induced apoptosis and inhibited cell migration in these cancer cells. nih.govnih.gov Further mechanistic studies confirmed that compound (18B) downregulated the β-catenin/TCF4 signaling pathway and the expression of related proteins. nih.gov

| Cell Line | IC₅₀ Range (μM) | Most Potent Compound (18B) IC₅₀ (μM) |

|---|---|---|

| HCT116 | 5.64 ± 0.68 to 23.18 ± 0.45 | Not specified in range |

| HepG2 | 5.64 ± 0.68 to 23.18 ± 0.45 | Not specified in range |

| Primary Human Gallbladder Cancer Cells | Data not available in range | 8.50 ± 1.44 |

Targeting Tyrosine Kinases: VEGFR2 and EGFR

The this compound scaffold has also been utilized in the design of inhibitors for key tyrosine kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.gov A series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compounds were designed and synthesized for this purpose. nih.gov

Molecular docking studies were conducted to understand the binding interactions of these compounds within the ATP-binding sites of VEGFR2 and EGFR. nih.gov These computational analyses are crucial for predicting the inhibitory potential of the designed molecules. The synthesized compounds were then screened for their antitumor activity against several cancer cell lines. nih.gov

Several compounds in the series demonstrated potent cytotoxic activities. nih.gov For instance, compounds 2, 6, 10, and 8 were particularly effective against the HeLa cell line. nih.gov Compound 11 showed strong activity against the A549 cell line, while compounds 6 and 9 were potent against the MDA cell line. nih.gov The most promising compound, compound 6, was further evaluated as an inhibitor of VEGFR2 and EGFR, showing significant inhibitory activity against both kinases. nih.gov

| Compound | Target Cell Line | Cytotoxic Activity (IC₅₀, μM) | Kinase Inhibition (IC₅₀, nM) |

|---|---|---|---|

| Compound 2 | HeLa | 2.13 | - |

| Compound 6 | HeLa | 2.8 | - |

| MDA | 0.79 | - | |

| VEGFR2 / EGFR | - | 98.1 / 106 | |

| Compound 8 | HeLa | 4.94 | - |

| Compound 9 | MDA | 3.42 | - |

| Compound 10 | HeLa | 3.98 | - |

| Compound 11 | A549 | 4.03 | - |

| Docetaxel (Reference) | HeLa | 9.65 | - |

| A549 | 10.8 | - | |

| VEGFR2 / EGFR | - | 89.3 / 56.1 |

Mechanistic Biological Investigations of 8 Methoxyquinazoline Derivatives in Vitro and Pre Clinical Studies

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

The quinazoline (B50416) core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. The addition of a methoxy (B1213986) group at the 8-position, often in combination with other substitutions, modulates the potency and selectivity of these derivatives against various receptor tyrosine kinases involved in oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of many clinically approved EGFR inhibitors. nih.gov These molecules function as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby halting the downstream signaling pathways that drive cell proliferation. mdpi.com While direct studies on 8-methoxyquinazoline derivatives are limited, research on structurally similar compounds, such as those with 6,7-dimethoxy substitutions, provides mechanistic insights. The insertion of electron-donating groups like methoxy on the quinazoline core is generally favorable for EGFR inhibition. nih.gov These groups can enhance binding affinity within the ATP pocket of the EGFR kinase domain. nih.gov The inhibitory activity of these quinazoline derivatives is often evaluated in vitro against various cancer cell lines that overexpress EGFR.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative Quinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Afatinib | EGFRwt | 0.6 | nih.gov |

| Afatinib | EGFRT790M/L858R | 3.5 | nih.gov |

| Compound 1 | EGFRwt | 20.72 | nih.gov |

| Lapatinib | EGFRwt | 27.06 | nih.gov |

| Compound 8 | EGFRwt | 0.8 | nih.gov |

| Compound 8 | EGFRT790M/L858R | 2.7 | nih.gov |

This table presents data for structurally related quinazoline derivatives to illustrate the inhibitory potential of this chemical class against EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. amazonaws.com Inhibition of the VEGF/VEGFR-2 signaling pathway is a key strategy in cancer therapy. mdpi.com Quinazoline derivatives, particularly those with a 6,7-dimethoxy-4-anilinoquinazoline structure, have been developed as potent VEGFR-2 inhibitors. mdpi.com

These compounds act as ATP-competitive inhibitors, binding to the catalytic domain of the receptor and preventing its autophosphorylation. amazonaws.com This action blocks downstream signaling cascades involved in endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. amazonaws.com Molecular docking studies reveal that these derivatives fit into the ATP-binding site, forming key interactions with amino acid residues such as Asp1044 and Glu883. mdpi.com

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound SQ2 | VEGFR-2 | 0.014 | mdpi.com |

| Cabozantinib | VEGFR-2 | 0.0045 | mdpi.com |

| Compound 37 | VEGFR-2 | 0.03 | |

| Sorafenib | VEGFR-2 | - | amazonaws.com |

| Compound 13 | VEGFR-2 | Comparable to Sorafenib | amazonaws.com |

| Compound 15 | VEGFR-2 | Comparable to Sorafenib | amazonaws.com |

This table includes data for structurally related quinazoline derivatives to demonstrate the anti-angiogenic potential of this class of compounds.

Platelet-Derived Growth Factor Receptor-beta (PDGFR-β) Inhibition

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is another important target in cancer therapy, involved in cell growth, proliferation, and angiogenesis. While the quinazoline scaffold is known for its broad kinase inhibitory activity, specific investigations into this compound derivatives as PDGFR-β inhibitors are not extensively documented in publicly available research. However, studies on related multi-kinase inhibitor quinazolines have shown that derivatives can be designed to target a spectrum of kinases, including VEGFR and PDGFR. For instance, a series of 4-aryloxy-6,7-dimethoxyquinazolines demonstrated potent, nanomolar inhibition of PDGFR-β alongside VEGFR. This suggests that the quinazoline core can be effectively tailored to inhibit PDGFR-β, although specific data focusing on the 8-methoxy substitution pattern is limited.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis, including chromosome segregation and cytokinesis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain quinazoline derivatives have been identified as potent inhibitors of Aurora kinases.

A key example is ZM447439, a selective, ATP-competitive inhibitor with a 6-methoxy-7-propoxy-quinazoline core, which is structurally related to the 8-methoxy scaffold. It demonstrates greater potency against Aurora B than Aurora A. Mechanistic studies show that inhibition of Aurora kinases by compounds like ZM447439 leads to severe mitotic defects. In vitro, treated cells fail to properly align and segregate chromosomes and ultimately fail cytokinesis, which can lead to apoptosis in proliferating tumor cells.

Table 3: In Vitro Inhibitory Activity of ZM447439 Against Aurora Kinases

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Aurora B | 50 |

| Aurora C | 250 |

| Aurora A | 1000 |

DNA Topoisomerase Inhibition

Beyond kinase inhibition, quinazoline derivatives have been investigated for their ability to target bacterial DNA topoisomerases, enzymes that are essential for DNA replication, transcription, and repair in bacteria.

DNA Gyrase Inhibition in Bacterial Systems

DNA gyrase is a bacterial topoisomerase II that introduces negative supercoils into DNA, a process vital for bacterial cell survival. It has long been a validated target for antibacterial agents. A series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones have been synthesized and evaluated for their inhibitory activity against DNA gyrase in Escherichia coli.

The mechanism of these quinazoline-based compounds is analogous to that of quinolone antibiotics; they stabilize the complex between DNA gyrase and the cleaved DNA. This action stalls replication forks and, at higher concentrations, leads to chromosome fragmentation and bacterial cell death. A significant finding from pre-clinical studies is that the 8-methoxy substitution on the quinazoline scaffold can confer superior activity against antibiotic-resistant bacterial strains. amazonaws.com Derivatives have shown efficacy against E. coli strains with mutations in the gyrA and gyrB genes, which typically confer resistance to quinolones.

Table 4: In Vitro Activity of an 8-Methoxy-quinazoline-2,4-dione Derivative Against E. coli

| E. coli Strain | Genotype | MIC (µg/mL) |

|---|---|---|

| Wild Type | gyr⁺ | 0.25 |

| Resistant Mutant | gyrA (S83L) | 0.5 |

| Resistant Mutant | gyrA (D87G) | 0.5 |

| Resistant Mutant | gyrB (S464F) | 0.12 |

(Data derived from studies on 1-cyclopropyl-7-(3,5-dimethyl-2-ethylpiperazinyl)-8-methoxy-quinazoline-2,4-dione).

Topoisomerase IV Inhibition

While direct IC50 values for this compound derivatives against Topoisomerase IV are not extensively detailed in the available literature, studies on closely related analogs, such as 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, provide strong evidence of their inhibitory potential against bacterial type II topoisomerases. These enzymes, including DNA gyrase and Topoisomerase IV, are homologous, and inhibitors frequently target both.

Research on these quinazoline-2,4-diones has demonstrated significant antibacterial activity against Escherichia coli, including strains with mutations conferring resistance to gyrase inhibitors. The minimum inhibitory concentration (MIC) values for these compounds against wild-type and mutant strains underscore their efficacy. For instance, certain derivatives exhibited potent activity that was less affected by common gyrase A (gyrA) resistance mutations compared to traditional fluoroquinolones. This suggests a potential role in overcoming bacterial resistance mechanisms. The activity of these compounds is intrinsically linked to their ability to inhibit the essential functions of bacterial topoisomerases in DNA replication.

Mechanisms of Action (e.g., DNA Complex Stabilization)

The primary mechanism of action for many quinolone and quinazoline-based antibacterial agents involves the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The inhibitory action of these compounds is achieved through the stabilization of a key intermediate in the enzymatic process: the cleavage complex.

This complex is formed when the topoisomerase creates a transient double-strand break in the DNA to allow for strand passage. The this compound derivatives are believed to bind to this enzyme-DNA complex, preventing the subsequent re-ligation of the DNA strands. This stabilization of the cleavage complex leads to an accumulation of double-strand breaks, which are lethal to the bacterial cell. This mechanism effectively converts the essential enzyme into a cellular toxin, highlighting a sophisticated method of antimicrobial action.

Signaling Pathway Modulation

Recent investigations have highlighted the significant role of this compound derivatives in modulating critical cellular signaling pathways, particularly the Wnt/β-catenin pathway, which is often dysregulated in various cancers.

Wnt/β-catenin Signaling Pathway Downregulation

A series of novel 4,7-disubstituted this compound derivatives have been identified as potent downregulators of the Wnt/β-catenin signaling pathway. nih.govnih.gov Overactivation of this pathway, characterized by the nuclear accumulation of β-catenin, is a critical factor in the development of numerous cancers. nih.gov Mechanistic studies have shown that a lead compound from this series, compound 18B , effectively downregulates the β-catenin/TCF4 signaling cascade in HCT116 human colon cancer cells. nih.govnih.gov This downregulation was evidenced by a reduction in the transcriptional activity mediated by β-catenin/TCF and a decrease in the mRNA levels of key downstream target genes such as c-MYC and Cyclin D1. nih.govnih.gov

The cytotoxic effects of these derivatives were evaluated in cancer cell lines with a constitutively active Wnt/β-catenin pathway, such as HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma). The compounds demonstrated significant cytotoxic potencies, with IC50 values in the micromolar range, comparable to the established anticancer drug imatinib (B729) mesylate. nih.govnih.gov

Inhibition of β-catenin/TCF4 Protein-Protein Interactions

The downstream effects of the Wnt/β-catenin pathway are mediated by the interaction of β-catenin with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family, particularly Transcription factor 4 (TCF4). nih.govnih.gov This protein-protein interaction is a crucial step for the activation of Wnt target genes. nih.gov The synthesized 4,7-disubstituted this compound derivatives were designed to disrupt this critical interaction. nih.govsemanticscholar.org

Molecular docking studies indicated that these compounds bind to active site residues on β-catenin, thereby hindering its ability to bind to TCF4. nih.gov This direct inhibition of the β-catenin/TCF4 interaction is a key mechanism behind the observed downregulation of the signaling pathway. The most potent compound, 18B , not only showed strong cytotoxic activity but also induced apoptosis and inhibited cell migration in HCT116 and HepG2 cells. nih.govnih.gov Furthermore, it displayed cytotoxicity against primary human gallbladder cancer cells with an IC50 value of 8.50 ± 1.44 μM. nih.govnih.gov

| Compound | IC50 (μM) vs. HCT116 Cells | IC50 (μM) vs. HepG2 Cells |

|---|---|---|

| 18B | 5.64 ± 0.68 | 8.50 ± 1.44 (vs. primary gallbladder cancer cells) |

| Series Range | 5.64 ± 0.68 to 23.18 ± 0.45 | Data not fully available for all compounds |

Enzymatic Inhibition Studies

Beyond their effects on signaling pathways, this compound derivatives have also been investigated for their ability to inhibit specific enzymes involved in disease progression.

Ectonucleotide Pyrophosphatatase/Phosphodiesterase 1 (ENPP1) Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is an enzyme that plays a crucial role in regulating the innate immune response by hydrolyzing the immunotransmitter cyclic GMP-AMP (cGAMP). nih.govnih.gov Inhibition of ENPP1 can enhance the anti-cancer immune response. nih.gov Structure-activity relationship (SAR) studies have identified this compound derivatives as highly potent inhibitors of ENPP1. nih.gov

These studies revealed that the 8-methoxy substitution on the quinazoline tail is critical for achieving high potency. nih.gov A series of compounds were synthesized and evaluated, leading to the identification of inhibitors with half-maximal inhibitory concentrations (IC50) in the nanomolar range. For example, one study reported quinazoline derivatives with IC50 values as low as 0.188 μM at the molecular level. nih.gov Another comprehensive study developed hybrid molecules that combined the most potent structural features, resulting in inhibitors with Ki values below 100 nM, with some even falling below the limit of quantification of 2 nM. nih.gov

| Compound Type | Inhibitory Potency (IC50/Ki) | Reference |

|---|---|---|

| Quinazolin-4(3H)-one derivative (4e) | IC50 = 0.188 μM | nih.gov |

| Quinazolin-4(3H)-one derivative (4d) | IC50 = 0.694 μM | nih.gov |

| Hybrid 8-methoxy quinazoline derivative | Ki < 100 nM | nih.gov |

| Optimized hybrid 8-methoxy quinazoline derivative | Ki < 2 nM | nih.gov |

Cellular Response Mechanisms in Pre-clinical Models

In preclinical investigations, derivatives of this compound have been shown to elicit a range of cellular responses that contribute to their potential as therapeutic agents. These responses, observed in various in vitro models, primarily include the induction of programmed cell death, interruption of the cell division cycle, and inhibition of processes crucial for cancer metastasis.

Induction of Apoptosis

Several studies have demonstrated that this compound derivatives can effectively trigger apoptosis in cancer cell lines. nih.govnih.govnih.gov For instance, a series of 4,7-disubstituted this compound derivatives were evaluated for their cytotoxic effects. nih.govnih.gov The most potent compound from this series, designated as compound (18B), was shown to induce apoptosis in HCT116 (human colon carcinoma) and HepG2 (human liver cancer) cells. nih.govnih.govsemanticscholar.org The induction of apoptosis was confirmed through multiple assays, including observations of characteristic changes in cell morphology, DNA condensation detected by Hoechst 33342 staining, and the externalization of phosphatidylserine (B164497) measured by Annexin V/PI staining. nih.govnih.gov

In a separate study, a novel 4-anilinoquinazoline derivative, Y22, also demonstrated a strong capacity to induce apoptosis. nih.gov In MDA-MB-231 breast cancer cells, increasing concentrations of Y22 led to morphological changes consistent with apoptosis, such as cell shrinkage. nih.gov Flow cytometry analysis further confirmed a significant increase in the apoptotic cell population with higher concentrations of the compound. nih.gov The mechanism was linked to the modulation of apoptosis-related proteins, with Y22 decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov Another compound, 5d, a 2-Sulfanylquinazolin-4(3H)-one derivative, was found to induce both early and late apoptosis in HepG2 cells, with total apoptosis increasing to 28.04% compared to 2.28% in untreated cells. mdpi.com

Table 1: Apoptosis Induction by this compound Derivatives

| Compound | Cell Line(s) | Key Findings | Assay(s) Used |

|---|---|---|---|

| Compound (18B) | HCT116, HepG2 | Effectively induced apoptosis. nih.govnih.gov | Cell Morphology, Hoechst 33342, Annexin V/PI Staining nih.govnih.gov |

| Compound Y22 | MDA-MB-231 | Induced morphological changes and increased apoptotic cell population. nih.gov | Flow Cytometry, Western Blot (Bcl-2/Bax) nih.gov |

| Compound 5d | HepG2 | Induced early and late apoptosis (28.04% total). mdpi.com | Annexin V/PI Staining mdpi.com |

Cell Cycle Arrest

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy for many anticancer agents. Certain this compound derivatives have been found to interfere with this process. Specifically, studies on 2-Sulfanylquinazolin-4(3H)-one derivatives revealed that compound 5d could induce cell cycle arrest in HepG2 cells. mdpi.com Analysis of the cell cycle distribution showed that treatment with compound 5d resulted in a notable increase in the cell population in the S phase by 9.23% compared to control cells. mdpi.com This accumulation in the S phase was accompanied by a corresponding decrease in the cell populations at the G0-G1 and G2/M phases, indicating that the compound interferes with DNA replication, ultimately halting cell division. mdpi.com

Table 2: Effect of this compound Derivatives on Cell Cycle

| Compound | Cell Line | Effect | Observed Change |

|---|---|---|---|

| Compound 5d | HepG2 | Arrest at S phase mdpi.com | 9.23% increase in S phase cell population mdpi.com |

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Preclinical studies have identified this compound derivatives that can inhibit this process. The potent compound (18B) was assessed for its anti-migration properties using an in vitro wound healing assay on HCT116 and HepG2 cells. nih.govnih.gov The results indicated that compound (18B) successfully inhibited the migration of these cancer cells. nih.govnih.govsemanticscholar.org Similarly, the 4-anilinoquinazoline derivative Y22 was tested using a Transwell assay and demonstrated a substantial inhibitory effect on the migration of MDA-MB-231 breast cancer cells. nih.gov These findings suggest that such compounds could interfere with the metastatic potential of cancer cells.

Table 3: Inhibition of Cancer Cell Migration by this compound Derivatives

| Compound | Cell Line(s) | Assay Used | Outcome |

|---|---|---|---|

| Compound (18B) | HCT116, HepG2 | Wound Healing Assay nih.govnih.gov | Inhibited cell migration nih.govnih.gov |

| Compound Y22 | MDA-MB-231 | Transwell Assay nih.gov | Substantial inhibition of cell migration nih.gov |

Modulation of Gene and Protein Expression (e.g., c-MYC, Cyclin D1, β-catenin, TCF4)

Mechanistic studies have revealed that the anticancer effects of certain this compound derivatives are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer. nih.govnih.gov The Wnt/β-catenin signaling pathway is crucial in many cancers, where its overactivation leads to the transcription of target genes like c-MYC and Cyclin D1 that drive proliferation. researchgate.netnih.govnih.gov